Pipazethate
Overview
Description
Pipazethate, also known as Pipazetate or Pipazethate , is a 1-aza phenothiazine drug that was briefly marketed as a cough suppressant . It binds to the sigma-1 receptor with an IC 50 value of 190 nM . It also has local anesthetic action, and in large doses can produce seizures .
Synthesis Analysis
The synthesis of Pipazethate involves the reaction of 1-azaphenothiazine with phosgene to give 1-azaphenothiazine-10-carbonyl chloride. This reactive intermediate then reacts with 2-[2-(piperidyl)ethoxy]ethanol to give the ester, thus completing the synthesis of Pipazethate .Molecular Structure Analysis
Pipazethate is a small molecule with a chemical formula of C21H25N3O3S . It has a molar mass of 399.51 g·mol −1 . The structure of Pipazethate includes a thioether group that is substituted by two aryl groups .Chemical Reactions Analysis
The electrochemical and interfacial adsorptive behavior of Pipazethate HCl onto a developed carbon paste electrode surface modified with sodium-montmorillonite clay were investigated using cyclic voltammetry .Physical And Chemical Properties Analysis
Pipazethate is a non-narcotic oral antitussive agent . It is a small molecule with a chemical formula of C21H25N3O3S and a molar mass of 399.51 g·mol −1 .Scientific Research Applications
Antitussive Efficacy
Pipazethate, identified as thiophenylpyridylamine‐10‐carboxylic acid‐piperidinoethoxyethylester‐HCl, has been explored for its antitussive (cough suppressing) properties. Clinical and experimental studies, including a double‐blind study involving 70 patients with cough and 41 healthy subjects, investigated its effectiveness. However, these studies suggest that pipazethate's results were no better than a placebo in both experimental and clinical settings for chronic cough (Vakil, Mehta, & Prajapat, 1966).
Pharmacological Analysis
Several studies have focused on developing and validating methods for the analysis of pipazethate in various forms. For instance, flow injection potentiometric determination methods have been developed for pipazethate hydrochloride based on different electrodes (Abdel-Ghani, Shoukry, & El Nashar, 2001). Additionally, stability-indicating methods for the determination of pipazethate HCl in the presence of its alkaline degradation product have been presented, encompassing techniques like ratio-spectra derivative spectrophotometry, thin-layer chromatography, and HPLC (El-Saharty et al., 2010).
Diagnostic Applications
In a more innovative application, pipazethate has been studied as a potential tracer for malignant tumor imaging. The study examined its labeling with technetium and evaluated its biodistribution in tumored mice, revealing its capability to image solid tumors due to significant accumulation in the tumor tissue. This suggests its potential utility in the field of diagnostic imaging for oncology (Refaye, Khater, & El sharawy, 2022).
Electrochemical and Spectrophotometric Analysis
Electrochemical methods have been developed for the determination of pipazethate hydrochloride, including techniques involving carbon paste electrodes modified with sodium-montmorillonite clay. These methods have been applied to pharmaceutical formulations and spiked human serum (Ghoneim, Abdel-Azzem, El-Desoky, & Khattab, 2015). Additionally, spectrophotometric methods for the determination of pipazethate HCl in pharmaceutical preparations have been proposed, utilizing various dyes and techniques for quantitative analysis (Amin, El-Sheikh, Zahran, & Gouda, 2007).
Safety And Hazards
Pipazethate was approved by the FDA in 1962, on evidence of safety only . It was withdrawn from the US market in 1972 when the manufacturer, Bristol Myers Squibb, failed to produce evidence of efficacy . Clinical studies showed that it did not decrease cough frequency at recommended dosages . Infrequent side effects include nausea, vomiting, drowsiness, fatigue, rash, tachycardia, and seizures .
Future Directions
properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24/h2-3,6-10H,1,4-5,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVJXCOMJLLMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6056-11-7 (mono-hydrochloride) | |
Record name | Pipazethate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40176056 | |
Record name | Pipazethate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pipazethate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pipazethate | |
CAS RN |
2167-85-3 | |
Record name | Pipazethate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2167-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipazethate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipazethate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pipazethate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pipazetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPAZETHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5EK1T5V2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pipazethate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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